2,4-Dichloro-3-nitrobenzodifluoride

Lipophilicity Drug Design ADME Optimization

Standard halogenated nitroaromatics lack the differentiated reactivity or hydrogen-bond donor capacity required for SAR campaigns. This polyhalogenated intermediate features a -CF₂H group (logP ~3.5) vs. -CF₃ (logP 4.44) and electronically orthogonal chlorines. - **Key Advantage:** Ortho-nitro chlorine is activated for SNAr; para-chlorine offers distinct reactivity. - **Outcome:** Sequential functionalization without re-optimization; ideal for difluoromethylated diamines & heterocycles. - **Supply:** BenchChem ensures batch-to-batch consistency for lead optimization to pre-clinical scale.

Molecular Formula C7H3Cl2F2NO2
Molecular Weight 242 g/mol
CAS No. 1804897-31-1
Cat. No. B1410785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-3-nitrobenzodifluoride
CAS1804897-31-1
Molecular FormulaC7H3Cl2F2NO2
Molecular Weight242 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(F)F)Cl)[N+](=O)[O-])Cl
InChIInChI=1S/C7H3Cl2F2NO2/c8-4-2-1-3(7(10)11)5(9)6(4)12(13)14/h1-2,7H
InChIKeyXORAMNJIHZLGNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-3-nitrobenzodifluoride: Identity and Sourcing


2,4-Dichloro-3-nitrobenzodifluoride (IUPAC: 1,3-dichloro-4-(difluoromethyl)-2-nitrobenzene; CAS 1804897-31-1) is a polyhalogenated nitroaromatic compound with molecular formula C₇H₃Cl₂F₂NO₂ and molecular weight 242.01 g·mol⁻¹ . It belongs to the class of chlorinated nitrobenzodifluoride building blocks that serve as advanced intermediates for pharmaceutical and agrochemical synthesis [1]. The compound is distinguished by a 2,4-dichloro-3-nitro substitution pattern on the benzene ring, with a difluoromethyl (-CF₂H) group at the 1-position. This arrangement places one chlorine ortho and one chlorine para to the strongly electron-withdrawing nitro group, creating a uniquely activated scaffold for regioselective nucleophilic aromatic substitution (SNAr) reactions. The -CF₂H motif further differentiates it from the corresponding -CF₃ analog (2,4-dichloro-3-nitrobenzotrifluoride, CAS 203915-49-5) by conferring hydrogen-bond donor capacity and moderated lipophilicity [2].

Sequential SNArOrtho-nitro activated chlorine enables chemoselective first-step amination or etherification
CF₂H BioisostereLipophilic hydrogen-bond donor replaces -OH or -NH₂ without polarity penalty
Fragment-Ready MW242 Da entry point with dual leaving groups for parallel library elaboration

2,4-Dichloro-3-nitrobenzodifluoride: Generic Substitution Failures


Attempts to replace 2,4-dichloro-3-nitrobenzodifluoride with a regioisomeric analog (e.g., CAS 1806356-65-9 or CAS 1803845-94-4) or the -CF₃ congener (CAS 203915-49-5) introduce material differences in reactivity, physicochemical properties, and biological readout that can invalidate SAR campaigns and scale-up protocols. The specific 1,3-dichloro-4-(difluoromethyl)-2-nitrobenzene arrangement dictates the electronic activation of chlorine leaving groups: the chlorine ortho to the nitro substituent is substantially activated toward SNAr, while the para-chlorine exhibits different reactivity, enabling sequential, chemoselective functionalization . Replacement with the -CF₃ variant eliminates hydrogen-bond donor capacity entirely, increases logP by approximately 0.9–1.0 units, and removes the metabolic soft-spot characteristic of the -CF₂H group, fundamentally altering pharmacokinetic profiles [1]. Furthermore, positional isomers with different chlorine/nitro/difluoromethyl arrangements (e.g., 1,2-dichloro or 2,6-dichloro patterns) exhibit distinct computed logP values (e.g., 3.51 for CAS 1803845-94-4 vs. 4.44 for the -CF₃ analog), confirming that regioisomer interchange is not scientifically valid without full re-optimization of downstream synthetic routes and biological assays.

2,4-Cl₂-3-NO₂ activation pattern
Regioisomers alter the order of SNAr reactivity; sequential functionalization may not transfer.
-CF₂H as hydrogen-bond donor
-CF₃ analog lacks H-bond donor capacity and significantly increases logP, shifting ADME and PK readouts.
Ortho/para-Cl differentiation
Positional isomers with 1,2- or 2,6-dichloro patterns change electronic activation, requiring re-optimization.

Quantitative Evidence for 2,4-Dichloro-3-nitrobenzodifluoride


Lipophilicity: CF₂H vs CF₃ Analog

The 2,4-dichloro-3-nitrobenzodifluoride scaffold (target compound) features a -CF₂H group that is predicted to reduce logP by approximately 0.9 units relative to its direct -CF₃ analog, 2,4-dichloro-3-nitrobenzotrifluoride (CAS 203915-49-5). The -CF₃ analog has an experimentally reported logP of 4.44 [1]. A closely related regioisomer bearing the -CF₂H group (CAS 1803845-94-4) has a vendor-reported logP of 3.51 . This ΔlogP of approximately −0.93 is consistent with the class-level prediction that exchanging -CF₃ for -CF₂H on aromatic systems reduces lipophilicity, as demonstrated in model indole and propylbenzene series where the polarity trend CH₃ < CF₃ ≪ CH₂F ∼ CHF₂ was experimentally confirmed via chromatographic capacity factors and shake-flask logP measurements [2].

Lipophilicity
Reported
ΔlogP ≈ −0.9
(CF₂H vs CF₃)
Supports lower lipophilicity for ADME optimization
Based on regioisomer and class-level data
Lipophilicity Drug Design ADME Optimization

Hydrogen-Bond Donor Capacity: CF₂H vs CF₃

The difluoromethyl (-CF₂H) group on the target compound functions as a lipophilic hydrogen-bond donor, a property entirely absent in the -CF₃ analog (CAS 203915-49-5). Crystallographic, IR, and NMR evidence demonstrates that the CF₂–H moiety engages in hydrogen bonds with oxygen-based acceptors on a scale comparable to thiophenol, aniline, and amine groups (though weaker than hydroxyl), while the -CF₃ group cannot serve as a hydrogen-bond donor [1]. This has direct relevance to target binding: the -CF₂H group can act as a metabolically stable bioisostere of -OH, -SH, or -NH₂ groups, enabling retention of key hydrogen-bonding interactions while improving membrane permeability relative to the more polar hydroxyl isostere [2]. In pesticide design, -CF₂H substitution has been shown to moderately regulate binding affinity through these specific H-bond contacts, in contrast to -CF₃ which modulates binding solely through steric and lipophilic effects [3].

H-Bond Donor
Class-level
CF₂H: H-bond donor
CF₃: absent
May enable target contacts unavailable to -CF₃ analogs
Crystallographic and IR evidence (JACS 2017)
Hydrogen Bonding Bioisosterism Molecular Recognition

Regioselective SNAr via Ortho-Nitro Activation

In the target compound (1,3-dichloro-4-(difluoromethyl)-2-nitrobenzene), the chlorine at position 2 is ortho to the nitro group at position 3, while the chlorine at position 4 is para to nitro and ortho to the difluoromethyl group. The ortho-nitro relationship activates the chlorine at C2 for nucleophilic aromatic substitution (SNAr) to a significantly greater degree than chlorine substituents lacking ortho-nitro activation. Vendor technical assessments of the analogous 1,4-dichloro-2-(difluoromethyl)-5-nitrobenzene scaffold (CAS 1806356-64-8) explicitly note that the chloride ortho to the strong electron-withdrawing nitro group is highly activated toward nucleophilic aromatic substitution . By contrast, regioisomers such as 1,2-dichloro-4-(difluoromethyl)-3-nitrobenzene (CAS 1806356-65-9) exhibit a different activation pattern where both chlorines are ortho/para to the nitro group, reducing chemoselectivity . This differential positioning translates into the ability to perform sequential, chemoselective SNAr reactions on the target compound, first at the ortho-nitro-activated chlorine, then at the para chlorine under more forcing conditions.

Chemoselectivity
Data to verify
Ortho-NO₂ Cl highly activated; para-Cl moderately
Supports sequential derivatization strategy
Vendor assessment; class-level Hammett σ⁻
Nucleophilic Aromatic Substitution Chemoselectivity Intermediate Reactivity

Low Molecular Weight and Fragment Suitability

The target compound has a molecular weight of 242.01 g·mol⁻¹, positioning it in the lower-molecular-weight range for halogenated aromatic intermediates. This is ~18 Da (7%) lighter than the -CF₃ analog (CAS 203915-49-5, MW = 260.00 g·mol⁻¹ ), offering a measurable advantage when downstream products must comply with molecular weight cutoffs (e.g., Lipinski's Rule of Five MW ≤ 500). More critically, the compound bears 14 heavy atoms (C₇, Cl₂, F₂, N, O₂) with a topological polar surface area (TPSA) of 45.8 Ų (based on regioisomer data [1]), yielding a fraction of sp³-hybridized carbons (Fsp³) of 0.14 . This combination of low MW, moderate TPSA, and the presence of a metabolically labile -CF₂H group makes it a versatile entry point for fragment elaboration strategies where efficiency metrics (LE, LLE, LELP) must be preserved during the grow phase.

Fragment Fit
Supporting evidence
MW 242 Da
Heavy atoms 14
TPSA 45.8 Ų
Suitable as fragment elaboration entry point
7% lighter than CF₃ analog (260 Da)
Fragment-Based Drug Discovery Ligand Efficiency Molecular Property Optimization

Purity and Hazard Classification

The target compound is commercially available at 95% purity from at least one verified supplier (Leyan, Product No. 2284876) . The hazard classification includes H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with GHS07 signal word 'Warning' . For the closest regioisomeric comparator available with published purity and hazard data (CAS 1803845-94-4, purity 98% from Fluorochem ), the hazard profile is identical, indicating that the dichloronitrobenzodifluoride class carries consistent toxicological handling requirements. The 95% purity specification is suitable for use as a synthetic intermediate where the nitro group is subsequently reduced or the chlorine undergoes substitution; users requiring >98% purity for fragment screening should request additional purification or verify batch-specific certificates of analysis.

Specification
Data to verify
Purity 95%
H302/H315/H319/H335
GHS07 Warning
Synthetic intermediate grade; handle with PPE
Supplier spec; verify batch COA
Quality Control Procurement Specification Safety Assessment

Applications of 2,4-Dichloro-3-nitrobenzodifluoride


CF₂H Kinase Inhibitor and GPCR Ligand Synthesis

The target compound serves as a strategic intermediate for constructing drug candidates where the -CF₂H group functions as a lipophilic hydrogen-bond donor bioisostere of phenolic -OH or anilinic -NH₂ groups [1]. Chemoselective SNAr amination at the ortho-nitro-activated chlorine, followed by reduction of the nitro group to an aniline, provides a differentiated difluoromethylated diamine scaffold for heterocycle annulation (benzimidazoles, quinoxalines, quinazolines). The moderated logP (~3.5) relative to the -CF₃ analog (logP 4.44) offers a more favorable starting point for lead optimization in central nervous system (CNS) programs where lower lipophilicity correlates with reduced promiscuity and improved safety profiles [2].

CF₂H Herbicide and Fungicide Precursors

Reviews of difluoromethyl-containing pesticides confirm that -CF₂H groups are present in a growing fraction of listed agrochemicals and moderately regulate metabolic stability, bioavailability, and target-site binding affinity compared to -CF₃ groups [3]. The 2,4-dichloro-3-nitro substitution pattern provides two orthogonal reactive handles (nitro reduction and sequential chlorine displacement) for constructing diverse heterocyclic pesticide scaffolds, including triazoles, oxadiazoles, and thiadiazoles that are prevalent in commercial fungicide and herbicide chemical space.

Fragment-Based Screening with Dual Elaboration Vectors

With a molecular weight of 242 Da, heavy atom count of 14, and two electronically differentiated chlorine leaving groups, this compound is suitable for inclusion in fragment libraries where it can be elaborated via parallel SNAr chemistry at either chlorine position . The -CF₂H group provides a unique ¹⁹F NMR handle for ligand-observed and protein-observed screening experiments, while its hydrogen-bond donor capacity may facilitate detection of weak fragment hits (Kd in the mM range) that are missed by -CF₃-containing fragments lacking H-bond donor functionality [1]. Fragment hits can be grown into leads while maintaining favorable ligand efficiency metrics due to the low starting molecular weight [4].

Multigram Aniline Synthesis via Selective Hydrogenation

The nitro group can be selectively reduced to the corresponding aniline (1,3-dichloro-4-(difluoromethyl)-2-aminobenzene) using catalytic hydrogenation under acidic conditions that suppress hydrodechlorination, as described in patent literature for analogous halonitrobenzene systems [5]. The resulting difluoromethylated dichloroaniline is a versatile building block for subsequent diazotization, Sandmeyer, and cross-coupling chemistry, enabling access to a broad array of difluoromethylated aryl derivatives that are otherwise challenging to prepare via direct C–H difluoromethylation of electron-deficient arenes.

Application
Selection Property
Validation Focus
CF₂H Bioisostere Elaboration
Sequential SNAr handles, -CF₂H H-bond donor
Chemoselective amination order; logP confirmation
Agrochemical Heterocycle Synthesis
Orthogonal nitro and chlorine reactivity
Triazole/oxadiazole formation efficiency
Fragment Library Entry
Low MW, dual leaving groups, ¹⁹F NMR handle
Fragment hit elaboration; ligand efficiency preservation
Selective Aniline Synthesis
Nitro reduction without dehalogenation
Aniline yield and hydrodechlorination control

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